1: Goda AE, Koyama M, Sowa Y, Elokely KM, Yoshida T, Kim BY, Sakai T. Molecular mechanisms of the antitumor activity of SB225002: a novel microtubule inhibitor. Biochem Pharmacol. 2013 Jun 15;85(12):1741-52. doi: 10.1016/j.bcp.2013.04.011. Epub 2013 Apr 20. PubMed PMID: 23611835.
2: Du M, Qiu Q, Gruslin A, Gordon J, He M, Chan CC, Li D, Tsang BK. SB225002 promotes mitotic catastrophe in chemo-sensitive and -resistant ovarian cancer cells independent of p53 status in vitro. PLoS One. 2013;8(1):e54572. doi: 10.1371/journal.pone.0054572. Epub 2013 Jan 24. PubMed PMID: 23359652; PubMed Central PMCID: PMC3554720.
3: Qu Y, Zhou F, Xu XY. [Selective non-peptide CXCR2 antagonist SB225002 inhibits choroidal neovascularization in rat model]. Zhonghua Yan Ke Za Zhi. 2009 Aug;45(8):742-5. Chinese. PubMed PMID: 20021889.
4: Manjavachi MN, Quintão NL, Campos MM, Deschamps IK, Yunes RA, Nunes RJ, Leal PC, Calixto JB. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice. Eur J Pain. 2010 Jan;14(1):23-31. doi: 10.1016/j.ejpain.2009.01.007. Epub 2009 Mar 4. PubMed PMID: 19264522.
5: Bento AF, Leite DF, Claudino RF, Hara DB, Leal PC, Calixto JB. The selective nonpeptide CXCR2 antagonist SB225002 ameliorates acute experimental colitis in mice. J Leukoc Biol. 2008 Oct;84(4):1213-21. doi: 10.1189/jlb.0408231. Epub 2008 Jul 24. PubMed PMID: 18653784.